

(R)-(1-Methylpyrrolidin-3-yl)methanol CAS number and properties

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Compound of Interest

Compound Name: (R)-(1-Methylpyrrolidin-3-yl)methanol

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An In-depth Technical Guide to **(R)-(1-Methylpyrrolidin-3-yl)methanol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(1-Methylpyrrolidin-3-yl)methanol is a chiral organic compound recognized for its significant role as a versatile building block in medicinal chemistry and organic synthesis.^[1] Its structure, featuring a pyrrolidine ring with a primary alcohol and a chiral tertiary amine, makes it a valuable starting material for the synthesis of complex molecules with potential therapeutic applications.^[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and its applications in drug discovery and material science.

Chemical and Physical Properties

(R)-(1-Methylpyrrolidin-3-yl)methanol is a chiral molecule with the molecular formula $C_6H_{13}NO$.^[1] Its key physicochemical properties are summarized in the table below. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (tertiary amine) suggests its high solubility in polar protic solvents.

Property	Value	Reference
CAS Number	1210935-33-3	[1][2]
Molecular Formula	C ₆ H ₁₃ NO	[1][2]
Molecular Weight	115.17 g/mol	[1]
Boiling Point	141.7 ± 13.0 °C at 760 mmHg	[2]
Density	1.0 ± 0.1 g/cm ³	[2]
Flash Point	41.2 ± 18.5 °C	[2]
Vapor Pressure	2.4 ± 0.6 mmHg at 25°C	[2]
Refractive Index	1.469	[2]
LogP	-0.46	[2]
Melting Point	Not available	[2]
Solubility	Expected to be miscible with water, methanol, and ethanol.	[3]

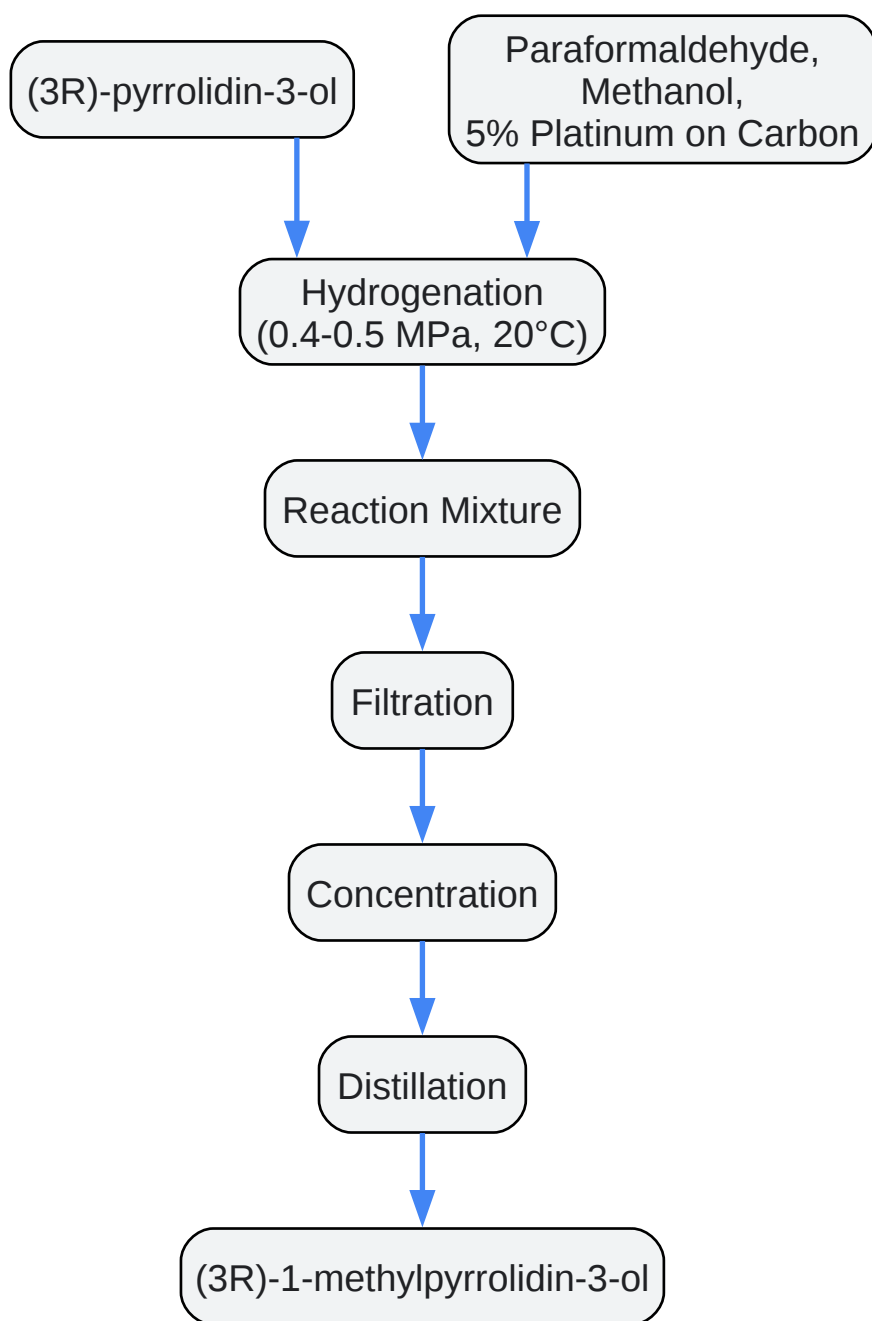
Synthesis and Experimental Protocols

The synthesis of **(R)-(1-Methylpyrrolidin-3-yl)methanol** can be achieved through various strategies, including chiral pool synthesis, asymmetric synthesis, and reduction reactions.[1] Below is a representative experimental protocol for the synthesis of a related precursor, (3R)-1-methylpyrrolidin-3-ol, which can be further converted to the target compound. Additionally, a protocol demonstrating the use of the enantiomeric (S)-form in a Mitsunobu reaction is provided to illustrate its application as a synthetic building block.

Representative Synthesis of a Precursor: (3R)-1-methylpyrrolidin-3-ol

This method is adapted from a patented industrial-scale preparation.

Workflow for the Synthesis of (3R)-1-methylpyrrolidin-3-ol



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Caption: Workflow for the synthesis of (3R)-1-methylpyrrolidin-3-ol.

Experimental Protocol:

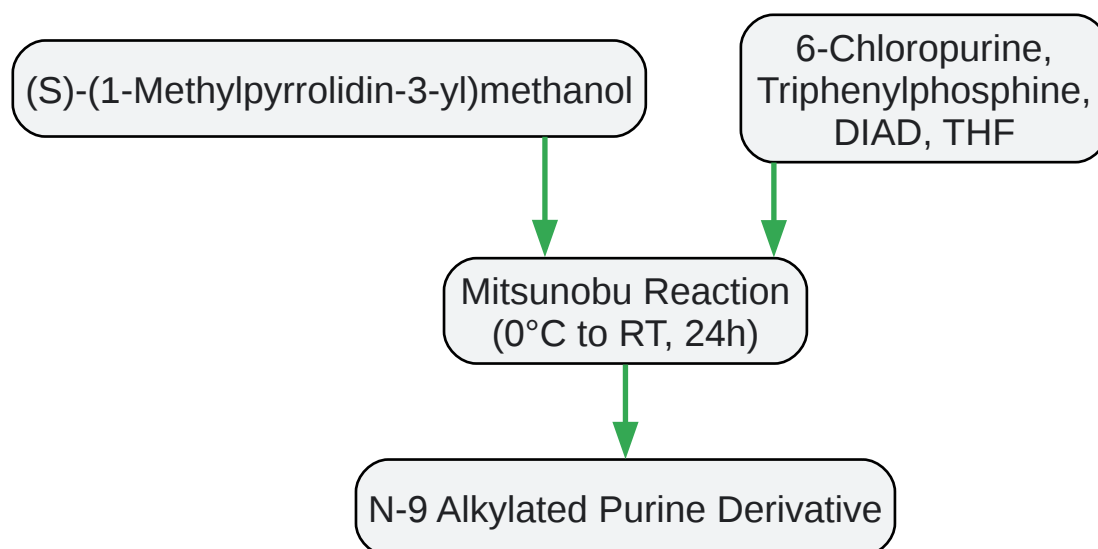
- Reaction Setup: In a suitable reactor, mix (3R)-pyrrolidin-3-ol (60.0g), 93% paraformaldehyde (23.4g, 1.05 equivalents), methanol (300.4g), and 5% platinum on carbon (3.7g, water-containing).[4]

- Hydrogenation: Pressurize the reactor with hydrogen to 0.4-0.5 MPa and maintain the temperature at 20°C. The reaction is monitored by gas chromatography until the starting material, (3R)-pyrrolidin-3-ol, is consumed (approximately 7.5 hours).[4]
- Work-up: After the reaction is complete, the platinum on carbon catalyst is removed by filtration. The filter cake is washed with methanol.[5]
- Purification: The combined filtrate and washings are concentrated under reduced pressure. The resulting oil is then purified by distillation to yield (3R)-1-methylpyrrolidin-3-ol.[5]

Application in Synthesis: Mitsunobu Reaction

This protocol demonstrates the utility of the enantiomeric (S)-(1-Methylpyrrolidin-3-yl)methanol as a nucleophile in a Mitsunobu reaction to synthesize an N-9 alkylated purine derivative.

Synthetic Pathway to Fused Bicyclic Heterocycles



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Caption: Synthetic pathway to fused bicyclic heterocycles.

Experimental Protocol:

- Reaction Setup: To a solution of (S)-(1-methylpyrrolidin-3-yl)methanol (1.15 g, 10 mmol) and 6-chloropurine (1.55 g, 10 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere,

add triphenylphosphine (3.93 g, 15 mmol) at 0 °C.

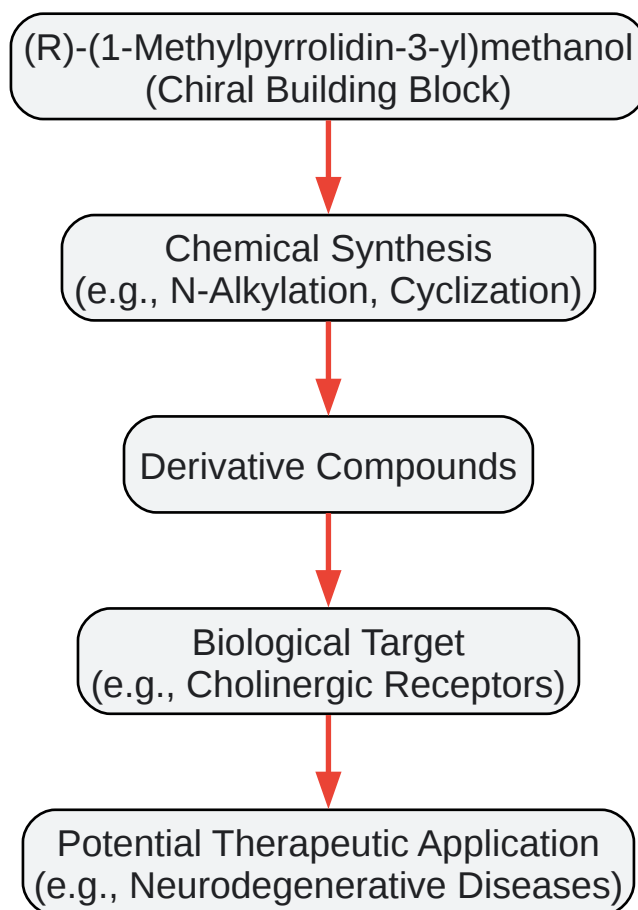
- Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (3.03 g, 15 mmol) dropwise over 15 minutes.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.
- Purification: Remove the solvent under reduced pressure. The residue is purified by column chromatography on silica gel (Eluent: Dichloromethane/Methanol, 98:2 to 95:5 gradient) to afford the desired N-9 alkylated purine derivative.

Applications in Drug Discovery and Material Science

(R)-(1-Methylpyrrolidin-3-yl)methanol is a key intermediate in the development of novel therapeutics and materials.

- Pharmaceutical Development: Its chiral nature makes it an ideal scaffold for synthesizing compounds targeting neurological disorders and infections.^[1] Derivatives have shown potential as modulators of cholinergic neurotransmission, interacting with both nicotinic and muscarinic acetylcholine receptors, which are implicated in diseases like Alzheimer's and Parkinson's.^[6] There is also research into its derivatives as potential antidepressant agents.^[1]
- Organic Synthesis: It serves as a valuable building block for the preparation of chiral catalysts and ligands used in asymmetric synthesis.^[1]
- Material Science: The compound is being investigated for the development of new materials, such as chiral ionic liquids, which have applications in catalysis and separation processes.^[1]

Logical Relationship in Drug Development



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Caption: Role as a building block for pharmacologically active agents.

Safety and Handling

While a specific safety data sheet for the (R)-enantiomer is not readily available, data for the racemic mixture and the (S)-enantiomer indicate that it should be handled with care in a well-ventilated area, preferably under a chemical fume hood. The following precautions are recommended:

- Personal Protective Equipment: Wear protective gloves, safety glasses, and a lab coat.
- Handling: Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

(R)-(1-Methylpyrrolidin-3-yl)methanol is a compound of significant interest to the scientific community, particularly those involved in pharmaceutical research and development. Its unique structural features and chirality make it a valuable tool for the synthesis of a wide range of complex molecules. Further research into its biological activities and applications is likely to uncover new opportunities for its use in creating novel therapeutics and advanced materials.

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